(1R)-1-(4-nitrophenyl)ethan-1-ol
Overview
Description
(1R)-1-(4-nitrophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a nitrophenyl group attached to an ethan-1-ol backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol typically involves the reduction of (1R)-1-(4-nitrophenyl)ethanone. A common method is the asymmetric reduction using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction can be carried out using sodium borohydride in the presence of a chiral ligand to achieve high enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum under controlled conditions of temperature and pressure to achieve efficient and scalable synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (1R)-1-(4-nitrophenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The nitro group in this compound can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: (1R)-1-(4-nitrophenyl)ethanone.
Reduction: (1R)-1-(4-aminophenyl)ethan-1-ol.
Substitution: (1R)-1-(4-nitrophenyl)ethan-1-chloride.
Scientific Research Applications
(1R)-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and stereoselective processes.
Medicine: It is investigated for its potential use in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1R)-1-(4-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer processes, while the hydroxyl group can form hydrogen bonds, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
- (1S)-1-(4-nitrophenyl)ethan-1-ol
- (1R)-1-(4-aminophenyl)ethan-1-ol
- (1R)-1-(4-nitrophenyl)ethanone
Comparison:
(1S)-1-(4-nitrophenyl)ethan-1-ol: The enantiomer of (1R)-1-(4-nitrophenyl)ethan-1-ol, differing in stereochemistry.
(1R)-1-(4-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
(1R)-1-(4-nitrophenyl)ethanone: The oxidized form of this compound, lacking the hydroxyl group.
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFHXYELTYDSG-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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